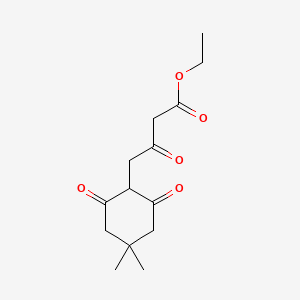

Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate

Description

Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate (CAS 1179243-44-7) is a β-keto ester derivative characterized by a cyclohexane ring substituted with two ketone groups (2,6-dioxo) and two methyl groups at the 4-position. Its molecular formula is C₁₄H₂₀O₅ (molecular weight 268.3 g/mol), featuring a rigid dioxocyclohexyl moiety conjugated with an ethyl 3-oxobutanoate chain .

Properties

IUPAC Name |

ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c1-4-19-13(18)6-9(15)5-10-11(16)7-14(2,3)8-12(10)17/h10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGURWIOYHNETM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1C(=O)CC(CC1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate typically involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with ethyl acetoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the enolate formation. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The β-keto-ester group facilitates nucleophilic attacks, particularly at the electrophilic β-carbon:

Michael Addition

-

Reacts with nucleophiles (e.g., amines, thiols) to form 1,4-adducts.

-

Example: Reaction with hydrazines yields pyrazole derivatives.

Aldol Condensation

-

Undergoes base-catalyzed condensation with aldehydes to form α,β-unsaturated ketones.

-

Yields depend on temperature and base strength.

Cyclization Reactions

The compound serves as a precursor for heterocyclic synthesis:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Pyrazole Formation | Hydrazine hydrate, ethanol, Δ | 4,5-dihydro-1H-pyrazoles |

| Pyridone Synthesis | Ammonium acetate, acetic acid | Tetrahydropyridin-4-ones |

Cyclization is driven by intramolecular keto-enol tautomerism and nucleophilic attack .

Diazo Transfer Reactions

In a three-component acyloxylation protocol :

-

Reacts with TsN₃ (tosyl azide) and triethylamine in acetonitrile at 0°C.

-

Forms a diazo intermediate, which undergoes further functionalization.

-

Purified via flash chromatography (ethyl acetate/petroleum ether).

This method enables the synthesis of α-diazo-β-keto-esters, valuable for catalytic asymmetric reactions .

Reaction Optimization Data

Critical parameters for high yields:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Maximizes selectivity |

| Reaction time | 4–14 hours | Prevents side reactions |

| Solvent | Acetonitrile | Enhances solubility |

Inert atmospheres (argon/nitrogen) improve stability during prolonged reactions .

Analytical Characterization

Post-reaction analysis employs:

-

NMR Spectroscopy : Confirms substitution patterns (e.g., δ 2.1–2.5 ppm for β-keto protons).

-

Mass Spectrometry : Validates molecular ion peaks at m/z 268.31 .

This compound’s versatility in nucleophilic additions, cyclizations, and diazo chemistry underscores its importance in synthetic organic chemistry and pharmaceutical research. Experimental protocols emphasize controlled conditions to harness its reactivity effectively .

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate has been investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its structural features may contribute to the development of drugs targeting specific biological pathways.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various transformations, including:

- Michael Addition Reactions : It can act as a nucleophile or electrophile in Michael addition reactions, leading to complex molecular architectures.

- Condensation Reactions : The presence of carbonyl groups makes it suitable for condensation reactions with amines and other nucleophiles.

Materials Science

In materials science, this compound can be utilized in the development of polymers and advanced materials due to its unique chemical properties. Its ability to form cross-linked structures may lead to materials with enhanced mechanical properties.

Case Study 1: Pharmaceutical Applications

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited promising activity against specific cancer cell lines. The research focused on modifying the compound's structure to enhance its bioactivity and selectivity towards tumor cells.

Case Study 2: Organic Synthesis Innovations

In a recent publication, researchers explored the use of this compound as a precursor for synthesizing novel heterocycles through cyclization reactions. The study highlighted its efficiency in generating diverse chemical libraries for drug discovery purposes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity is crucial for its biological activity, as it can modify proteins and enzymes, leading to changes in their function.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings

- Ring-Opening Reactions: The dioxocyclohexyl group in the target compound reacts with bromine in methanol to yield intermediates for propionic acid derivatives, emphasizing its role in synthesizing bioactive molecules .

- Stability: Cyclohexyl ketones enhance thermal stability compared to aliphatic ethoxy groups in Ethyl 4,4-diethoxy-3-oxobutanoate, which degrades readily under acidic conditions .

Biological Activity

Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate is a chemical compound with the molecular formula and a molecular weight of 268.31 g/mol. This compound has garnered interest in various fields due to its potential biological activity, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a cyclohexyl ring with two keto groups and an ethyl ester functional group. This unique configuration may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 268.31 g/mol |

| CAS Number | Not specified |

Antimicrobial Properties

Research suggests that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of diketones have been shown to inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

Studies indicate that this compound may act as an inhibitor of certain enzymes involved in bacterial virulence. For example, compounds that target the type III secretion system (T3SS) in pathogenic bacteria have shown promise in reducing virulence factor secretion. This compound's structural features may allow it to interact with key proteins in these pathways.

Cytotoxicity and Anticancer Potential

Some diketone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The biological activity is often attributed to the ability of these compounds to induce apoptosis or inhibit cell proliferation. Further studies are required to evaluate the specific cytotoxic effects of this compound on different cancer types.

Study on Antimicrobial Activity

In a recent study focused on diketone derivatives, a compound structurally related to this compound was tested against various bacterial strains. Results indicated significant inhibition of growth for both Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL.

Enzyme Inhibition Assay

A screening assay developed to evaluate inhibitors of the T3SS found that several diketone compounds inhibited the secretion of virulence factors in E. coli by more than 50% at concentrations around 50 µM. While specific data on this compound is limited, its structural analogs showed promising results.

Cytotoxicity Testing

In vitro tests on cancer cell lines revealed that diketone derivatives can induce apoptosis through the activation of caspase pathways. The IC50 values for related compounds ranged from 10 µM to 30 µM depending on the cell line tested.

Q & A

Q. What are the established synthetic methodologies for Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, such as Claisen or Michael additions, to construct the cyclohexyl and β-keto ester moieties. Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency.

- Solvent effects : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates.

- Temperature control : Low temperatures (0–5°C) minimize side reactions during enolate formation.

Optimization Strategy :

Apply statistical Design of Experiments (DoE) to identify critical variables (e.g., molar ratios, reaction time) and their interactions. Central Composite Design (CCD) can reduce trial numbers while maximizing yield . Computational reaction path searches (e.g., using quantum chemistry software) further refine conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should researchers interpret key spectral data?

Methodological Answer :

- ¹H/¹³C NMR : Identify ester carbonyls (δ ~170 ppm in ¹³C NMR) and cyclohexyl protons (δ 1.2–2.5 ppm in ¹H NMR). Compare with databases (e.g., PubChem ).

- IR Spectroscopy : Confirm β-keto ester groups (C=O stretch at ~1740 cm⁻¹, conjugated ketone at ~1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. Data Interpretation Tips :

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the cyclohexyl region.

- Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) to assign stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR signals) observed for this compound?

Methodological Answer :

- Step 1 : Repeat synthesis and purification to rule out impurities. Use preparative HPLC for isolation .

- Step 2 : Employ advanced NMR techniques (e.g., NOESY for spatial correlations) or X-ray crystallography to confirm structure.

- Step 3 : Compare experimental data with computational simulations (DFT-based NMR predictions) to identify conformational isomers .

Case Study :

In a similar β-keto ester compound, unexpected doublets in ¹H NMR were resolved as axial-equatorial proton splitting in the cyclohexyl ring using NOESY .

Q. What strategies are effective in optimizing the enantioselective synthesis of this compound using asymmetric catalysis?

Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioinduction in ketone reductions .

- Solvent Optimization : Use chiral ionic liquids to enhance stereoselectivity.

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

Q. Data-Driven Approach :

- Apply DoE to balance ee and yield. For example, a Box-Behnken design can optimize temperature, catalyst loading, and solvent polarity .

Q. How should researchers approach the thermodynamic stability analysis of this compound under varying storage conditions?

Methodological Answer :

- Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC .

- Thermal Analysis : Use DSC/TGA to determine melting points (Tm) and decomposition temperatures (Td).

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf life under standard conditions (25°C).

Q. Key Findings from Analogous Compounds :

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer :

- Reaction Pathway Modeling : Use density functional theory (DFT) to calculate transition states and activation energies for cycloadditions or nucleophilic attacks.

- Machine Learning : Train models on PubChem data to predict regioselectivity in substitution reactions .

Case Study :

ICReDD’s integrated computational-experimental workflow reduced reaction optimization time by 60% for similar diketone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.